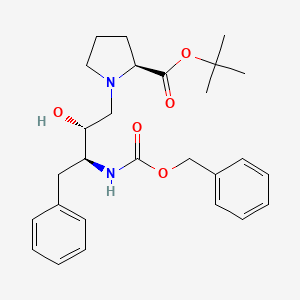
tert-Butyl (2S)-1-((3S,2R)-2-hydroxy-4-phenyl-3-((phenylmethoxy)carbonylamino)butyl)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S)-1-((3S,2R)-2-hydroxy-4-phenyl-3-((phenylmethoxy)carbonylamino)butyl)pyrrolidine-2-carboxylate is a complex organic compound with a specific stereochemistry. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S)-1-((3S,2R)-2-hydroxy-4-phenyl-3-((phenylmethoxy)carbonylamino)butyl)pyrrolidine-2-carboxylate typically involves multiple steps, including the protection of functional groups, formation of the pyrrolidine ring, and introduction of the tert-butyl ester group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and solvents is crucial to obtain a product with the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S)-1-((3S,2R)-2-hydroxy-4-phenyl-3-((phenylmethoxy)carbonylamino)butyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2S)-1-((3S,2R)-2-hydroxy-4-phenyl-3-((phenylmethoxy)carbonylamino)butyl)pyrrolidine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.
Biology
In biology, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its specific functional groups and stereochemistry.
Medicine
In medicine, it may be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry
In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl (2S)-1-((3S,2R)-2-hydroxy-4-phenyl-3-((phenylmethoxy)carbonylamino)butyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The functional groups and stereochemistry of the compound allow it to bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2S)-1-((3S,2R)-2-hydroxy-4-phenylbutyl)pyrrolidine-2-carboxylate
- tert-Butyl (2S)-1-((3S,2R)-2-hydroxy-4-phenyl-3-aminobutyl)pyrrolidine-2-carboxylate
Uniqueness
The uniqueness of tert-Butyl (2S)-1-((3S,2R)-2-hydroxy-4-phenyl-3-((phenylmethoxy)carbonylamino)butyl)pyrrolidine-2-carboxylate lies in its specific functional groups and stereochemistry, which provide distinct chemical properties and biological activities compared to similar compounds.
Properties
CAS No. |
127749-90-0 |
|---|---|
Molecular Formula |
C27H36N2O5 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
tert-butyl (2S)-1-[(2R,3S)-2-hydroxy-4-phenyl-3-(phenylmethoxycarbonylamino)butyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C27H36N2O5/c1-27(2,3)34-25(31)23-15-10-16-29(23)18-24(30)22(17-20-11-6-4-7-12-20)28-26(32)33-19-21-13-8-5-9-14-21/h4-9,11-14,22-24,30H,10,15-19H2,1-3H3,(H,28,32)/t22-,23-,24+/m0/s1 |
InChI Key |
XKUVIMUEIJTDOA-KMDXXIMOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN1C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















